CaHMB vs. HMB Free Acid: 70% Higher Relative Bioavailability (AUC) Demonstrated in Human Crossover Trial
In a 2024 randomized, counterbalanced crossover study of 16 young adults, CaHMB (both capsule and aqueous forms) demonstrated significantly superior bioavailability versus HMB-FA at equivalent 1 g HMB doses [1]. The AUC₀–₇₂₀ min for CaHMB capsules was 50,078 ± 10,507 µmol·L⁻¹ × 720 min, for CaHMB in water was 47,871 ± 10,783 µmol·L⁻¹ × 720 min, and for HMB-FA capsules was only 29,130 ± 12,946 µmol·L⁻¹ × 720 min (both p < 0.001 vs. HMB-FA). Relative bioavailability of HMB-FA was 61.5 ± 17.0%, meaning CaHMB delivers approximately 70% greater systemic HMB exposure than the free acid form (104.8% vs. 61.5% relative to CaHMB-in-water reference). Peak plasma concentration (Cmax) was 229.2 ± 65.9 µmol·L⁻¹ (CaHMB capsules) and 249.7 ± 49.7 µmol·L⁻¹ (CaHMB in water) compared to 139.1 ± 67.2 µmol·L⁻¹ for HMB-FA (p < 0.001). Importantly, CaHMB in water achieved the fastest Tmax of 43 ± 22 min versus 78 ± 21 min for HMB-FA (p < 0.05), indicating more rapid absorption kinetics from the calcium salt [1].
| Evidence Dimension | Systemic bioavailability (AUC and Cmax) following single oral 1 g HMB dose |
|---|---|
| Target Compound Data | CaHMB capsules: AUC 50,078 ± 10,507 µmol·L⁻¹×720 min; Cmax 229.2 ± 65.9 µmol·L⁻¹; CaHMB in water: AUC 47,871 ± 10,783 µmol·L⁻¹×720 min; Cmax 249.7 ± 49.7 µmol·L⁻¹ |
| Comparator Or Baseline | HMB-FA capsules: AUC 29,130 ± 12,946 µmol·L⁻¹×720 min; Cmax 139.1 ± 67.2 µmol·L⁻¹ |
| Quantified Difference | Relative bioavailability: CaHMB 104.8% vs. HMB-FA 61.5% (p < 0.001); AUC difference: +72% (capsule vs. capsule); Cmax difference: +65% (capsule vs. capsule); Tmax CaHMB in water 43 min vs. HMB-FA 78 min (45% faster) |
| Conditions | Randomized crossover trial; n = 16 healthy young adults; 1 g HMB dose per treatment; plasma HMB quantified by LC-MS/MS; three treatment arms: HMB-FA clear capsules, CaHMB gelatin capsules, CaHMB dissolved in water |
Why This Matters
Procurement decision-makers selecting between CaHMB and HMB-FA must weigh the ~70% bioavailability advantage of CaHMB, meaning that formulators achieve equivalent systemic HMB exposure with substantially less active ingredient mass when using the calcium salt.
- [1] Ribeiro HR, Jardim FG, Roldán MS, et al. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids. 2024;56(1):27. doi:10.1007/s00726-023-03369-z View Source
